(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid
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Overview
Description
(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The presence of the tert-butoxycarbonyl (Boc) protecting group and the bromine atom makes it a versatile intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group with a Boc group, followed by bromination at the appropriate position. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to introduce the Boc group under basic conditions, such as in the presence of sodium hydroxide . The bromination step can be achieved using reagents like N-bromosuccinimide (NBS) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
Substitution: Formation of new compounds with the nucleophile replacing the bromine atom.
Deprotection: Formation of the free amine after removal of the Boc group.
Scientific Research Applications
(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Biological Studies: As a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its role as an intermediate in chemical reactions. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3- (tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane: An intermediate in the synthesis of HIV-1 protease inhibitors.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Used in the synthesis of chiral β-hydroxy acids.
Uniqueness
(2R,3R)-3-bromo-2-{[(tert-butoxy)carbonyl]amino}butanoic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a bromine atom
Properties
IUPAC Name |
(2R,3R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBBDUKUOZRIOC-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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